Cas no 2344679-68-9 (3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride)
3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride
- Z3699346281
- 2344679-68-9
- (1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride
- Rel-(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride
- EN300-7426758
-
- Inchi: 1S/C10H17NO3.ClH/c12-9(13)7-5-10(14,6-7)8-1-3-11-4-2-8;/h7-8,11,14H,1-6H2,(H,12,13);1H
- InChI Key: UAKWRSJEOVZHHT-UHFFFAOYSA-N
- SMILES: Cl.OC1(CC(C(=O)O)C1)C1CCNCC1
Computed Properties
- Exact Mass: 235.0975211g/mol
- Monoisotopic Mass: 235.0975211g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 230
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6Ų
3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7426758-0.05g |
rac-(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride |
2344679-68-9 | 95.0% | 0.05g |
$218.0 | 2025-03-11 | |
| Enamine | EN300-7426758-0.1g |
rac-(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride |
2344679-68-9 | 95.0% | 0.1g |
$326.0 | 2025-03-11 | |
| Enamine | EN300-7426758-0.25g |
rac-(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride |
2344679-68-9 | 95.0% | 0.25g |
$466.0 | 2025-03-11 | |
| Enamine | EN300-7426758-0.5g |
rac-(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride |
2344679-68-9 | 95.0% | 0.5g |
$735.0 | 2025-03-11 | |
| Enamine | EN300-7426758-1.0g |
rac-(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride |
2344679-68-9 | 95.0% | 1.0g |
$943.0 | 2025-03-11 | |
| Enamine | EN300-7426758-2.5g |
rac-(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride |
2344679-68-9 | 95.0% | 2.5g |
$1848.0 | 2025-03-11 | |
| Enamine | EN300-7426758-5.0g |
rac-(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride |
2344679-68-9 | 95.0% | 5.0g |
$2732.0 | 2025-03-11 | |
| Enamine | EN300-7426758-10.0g |
rac-(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride |
2344679-68-9 | 95.0% | 10.0g |
$4052.0 | 2025-03-11 | |
| Aaron | AR028UPF-50mg |
rac-(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylicacidhydrochloride |
2344679-68-9 | 95% | 50mg |
$325.00 | 2025-02-17 | |
| Aaron | AR028UPF-100mg |
rac-(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylicacidhydrochloride |
2344679-68-9 | 95% | 100mg |
$474.00 | 2025-02-17 |
3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride
Introduction to 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride (CAS No: 2344679-68-9)
3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride, a compound with the CAS number 2344679-68-9, has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to a class of molecules that feature a cyclobutane ring substituted with a piperidine moiety, making it an intriguing candidate for further investigation in drug discovery and development.
The molecular structure of 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride incorporates both hydroxyl and carboxylic acid functional groups, which can influence its solubility, reactivity, and interactions with biological targets. The presence of the piperidine ring adds another layer of complexity, as piperidine derivatives are well-known for their role in medicinal chemistry due to their ability to modulate various enzymatic and receptor systems.
In recent years, there has been a growing interest in the development of novel compounds that can interact with biological targets in unique ways. The cyclobutane ring, in particular, has been studied for its potential to enhance binding affinity and selectivity due to its rigid structure. This rigidity can be exploited to design molecules that fit precisely into the active sites of enzymes or receptors, leading to improved pharmacological outcomes.
One of the most promising areas of research involving 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride is its potential application in the treatment of neurological disorders. Piperidine derivatives have shown promise in modulating neurotransmitter systems, and the addition of a cyclobutane ring may enhance their ability to cross the blood-brain barrier. Preliminary studies suggest that this compound may have neuroprotective properties, making it a valuable candidate for further investigation in conditions such as Alzheimer's disease and Parkinson's disease.
The hydroxyl group in the molecule also presents opportunities for further functionalization. Hydroxyl groups are known to participate in hydrogen bonding, which can be crucial for the binding affinity of a drug molecule. By exploring different derivatives of this compound, researchers may be able to fine-tune its interactions with biological targets, leading to more effective therapeutic agents.
Another area of interest is the potential use of 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride in anti-inflammatory applications. Inflammation is a complex biological process that involves multiple pathways and mediators. The structural features of this compound may allow it to interact with key inflammatory enzymes and receptors, potentially leading to novel anti-inflammatory therapies. Current research is focused on understanding how this molecule modulates inflammatory responses at the molecular level.
The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for pharmaceutical formulations. Solubility is a critical factor in drug development, as it affects bioavailability and therapeutic efficacy. By using the hydrochloride form, researchers can ensure that the compound is well-distributed within the body and reaches its target sites effectively.
In conclusion, 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride represents a promising candidate for further pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts aimed at treating neurological disorders, inflammation, and other conditions. As research continues to uncover new applications for this compound, it is likely that we will see significant advancements in our understanding of its pharmacological properties and therapeutic potential.
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